molecular formula C21H23N3O3 B2949984 4-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 2034389-10-9

4-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No.: B2949984
CAS No.: 2034389-10-9
M. Wt: 365.433
InChI Key: KCLFCCOAIUHPCK-UHFFFAOYSA-N
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Description

4-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic small molecule with a molecular formula of C21H23N3O3 and a molecular weight of 365.4 g/mol . It is supplied for research purposes and is identified under CAS Number 2034389-10-9 . The compound features a complex structure that incorporates both an indole and a pyridin-2(1H)-one moiety, as represented by its SMILES string: Cc1cc(OC2CCN(C(=O)Cn3ccc4ccccc43)C2)cc(=O)n1C . Indole derivatives are recognized in scientific literature as privileged structures in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including potential antiviral, anti-inflammatory, and anticancer properties . Similarly, the pyridin-2(1H)-one scaffold is a significant pharmacophore in drug discovery; research into structurally related 3,5-disubstituted pyridin-2(1H)-ones has shown promise in areas such as the inhibition of cutaneous mechanical allodynia, indicating potential value for neurological and analgesic research . The specific research applications and mechanism of action for this particular compound are areas for ongoing investigation. Researchers are exploring its potential as a building block in organic synthesis and as a candidate for profiling against various biological targets. This product is intended for use in laboratory research only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-15-11-18(12-20(25)22(15)2)27-17-8-10-24(13-17)21(26)14-23-9-7-16-5-3-4-6-19(16)23/h3-7,9,11-12,17H,8,10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLFCCOAIUHPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that integrates various pharmacologically relevant moieties, including an indole ring and a pyrrolidine structure. This article examines its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structure of the compound can be broken down into its core components:

  • Indole Moiety : Known for its role in various biological activities, including interactions with serotonin receptors.
  • Pyrrolidine Ring : Often associated with neuroactive compounds.
  • Pyridine Derivative : Contributes to the overall stability and reactivity of the molecule.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:

  • Serotonin Receptors : The indole moiety facilitates binding to these receptors, potentially influencing mood and cognitive functions.
  • Enzymatic Activity : The compound may inhibit or activate certain enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

Activity Description Reference
Antidepressant Effects Modulation of serotonin receptors may lead to mood enhancement.
Neuroprotective Properties Potential reduction of neuroinflammation through NF-kB inhibition.
Anticancer Activity Indications of inhibiting cancer cell proliferation by targeting specific kinases.
Analgesic Effects Possible interaction with pain pathways through central nervous system modulation.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally similar to this compound:

  • Neuroinflammation Study :
    • A study demonstrated that pyrrolidine derivatives could significantly reduce markers of neuroinflammation in animal models. This suggests that similar compounds may offer protective effects against neurodegenerative diseases by modulating inflammatory responses .
  • Cancer Therapeutics :
    • Research on related compounds indicated that modifications to the indole and pyridine structures could enhance selectivity for cancer cell lines, providing a basis for developing targeted cancer therapies .
  • Mood Disorders :
    • Investigations into the serotonergic system revealed that compounds with indole structures could effectively enhance serotonin levels in the brain, suggesting potential applications in treating depression and anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Compound A : 4-((1-(Benzylsulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
  • Core : Azetidine (4-membered ring) vs. pyrrolidine (5-membered) in the target compound.
  • Substituent : Benzylsulfonyl group (electron-withdrawing) replaces the indole-acetyl group.
  • Molecular Weight : 348.4 g/mol (C₁₇H₂₀N₂O₄S) vs. 364.4 g/mol for the target.
  • The sulfonyl group may alter solubility and hydrogen-bonding capacity .
Compound B : 4-((1-(1H-Indole-2-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
  • Core : Azetidine with indole-2-carbonyl substituent.
  • Key Difference : Indole is directly conjugated via a carbonyl group (vs. acetyl linkage in the target).
  • Molecular Weight : ~363.4 g/mol (estimated for C₂₁H₂₁N₃O₃) vs. 364.4 g/mol.
  • Implications : Carbonyl linkage may enhance rigidity and π-π stacking with biological targets compared to the acetyl spacer .
Compound C : 4-((1-(2-(1H-Indol-1-yl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
  • Core : Pyran-2-one replaces pyridin-2-one; azetidine replaces pyrrolidine.
  • Substituent : Same indole-acetyl group as the target but on azetidine.
  • Molecular Weight : 338.4 g/mol (C₁₉H₁₈N₂O₄) vs. 364.4 g/mol.
  • The smaller azetidine may limit steric bulk .
Compound D : 4-((1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
  • Core : Piperidine (6-membered ring) vs. pyrrolidine.
  • Substituent : Bromo-methoxybenzoyl group (halogenated aromatic).
  • Molecular Weight : 435.3 g/mol (C₂₀H₂₃BrN₂O₄) vs. 364.4 g/mol.
  • Implications: Larger piperidine ring offers distinct torsional angles.

Pharmacological and Physicochemical Implications

  • Ring Size : Pyrrolidine (target) balances conformational flexibility and steric bulk, whereas azetidine (Compounds A–C) may restrict binding pocket access. Piperidine (Compound D) offers extended spatial occupancy.
  • Substituent Effects : Indole-acetyl (target) enables π-π interactions and hydrophobic contacts, contrasting with halogenated (Compound D) or sulfonylated (Compound A) groups.
  • Scaffold Differences : Pyridin-2-one (target) provides a hydrogen-bond acceptor via the carbonyl, absent in pyran-2-one (Compound C).

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